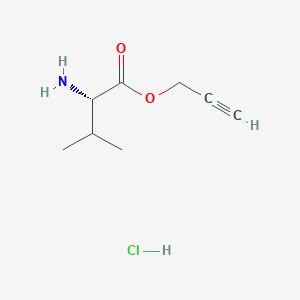![molecular formula C18H14ClN3O B2971328 N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide CAS No. 2178772-57-9](/img/structure/B2971328.png)
N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide” is a complex organic molecule. It contains a bipyridine moiety (two pyridine rings connected by a single bond), which is a common structure in many organic compounds and is often involved in coordination chemistry . The compound also contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the bipyridine and benzamide moieties. The nitrogen atoms in the bipyridine structure could potentially coordinate with metal ions, forming a chelate ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents present. The bipyridine moiety could potentially coordinate with metal ions, and the benzamide group could undergo various reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, it might have specific melting and boiling points, solubility in various solvents, and specific optical properties .Applications De Recherche Scientifique
Biologically Active Molecules
Bipyridine derivatives are used as fundamental components in biologically active molecules . They can interact with biological systems, potentially leading to therapeutic effects. However, the specific biological activities of “N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide” would require further investigation.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives are known to be excellent ligands in transition-metal catalysis . They can coordinate with metal ions to form complexes, which can then act as catalysts in various chemical reactions.
Photosensitizers
Bipyridine derivatives can also act as photosensitizers . Photosensitizers are substances that can absorb light and transfer the energy to other substances. This property is useful in fields like photodynamic therapy and solar energy conversion.
Viologens
When the nitrogen atoms of 4,4’-bipyridines are quaternized, they generate viologens . Viologens are known for their good electrochemical properties, which makes them useful in applications like electrochromic devices and redox flow batteries.
Supramolecular Structures
Bipyridine derivatives can interact with different molecules through non-covalent interactions (like hydrogen or halogen bonds), leading to the formation of supramolecular structures . These structures have interesting properties and can be used in the development of new materials.
Synthesis of New Materials
The functionalization of bipyridines can lead to the design and development of new materials . These materials can have unique properties and find applications in various fields like electronics, photonics, and nanotechnology.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVPKNQTPVFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

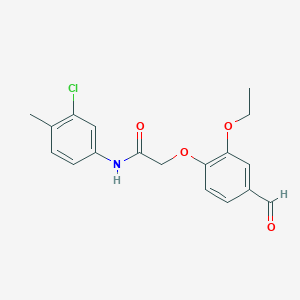
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)
![(E)-4-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2971249.png)


![2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid](/img/structure/B2971254.png)
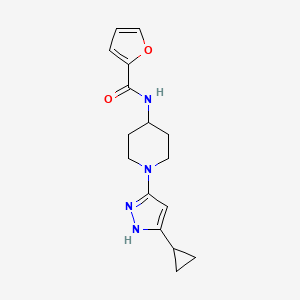
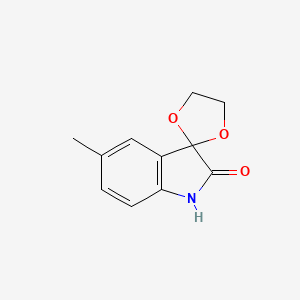
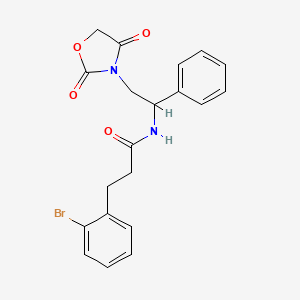
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea](/img/structure/B2971263.png)
![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)
